(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide
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Overview
Description
2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide is a complex organic compound that features a benzenesulfonyl group, a nitro group, and an imine oxide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide typically involves the following steps:
Formation of the Benzenesulfonyl Group: This can be achieved by reacting benzene with sulfuric acid to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzenesulfonyl derivative using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Imine Oxide: The final step involves the reaction of the nitro-substituted benzenesulfonyl compound with N-methylhydroxylamine under basic conditions to form the imine oxide.
Industrial Production Methods
Industrial production of 2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide may involve large-scale nitration and sulfonation processes, followed by the controlled addition of N-methylhydroxylamine. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonyl compounds.
Scientific Research Applications
2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the benzenesulfonyl group can form strong interactions with biological molecules, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzenesulfonyl)-N-methyl-2-nitroethanamine
- 2-(benzenesulfonyl)-N-methyl-2-nitroethanone
- 2-(benzenesulfonyl)-N-methyl-2-nitroethanol
Uniqueness
2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide is unique due to the presence of the imine oxide functionality, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H10N2O5S |
---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide |
InChI |
InChI=1S/C9H10N2O5S/c1-10(12)7-9(11(13)14)17(15,16)8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI Key |
DDENWOSXLNBNKU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
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